molecular formula C16H15FO2 B1327644 3-(4-Fluorophenyl)-2'-methoxypropiophenone CAS No. 898767-91-4

3-(4-Fluorophenyl)-2'-methoxypropiophenone

Cat. No. B1327644
M. Wt: 258.29 g/mol
InChI Key: VDDHNSSSAIDQKW-UHFFFAOYSA-N
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Description

The compound 3-(4-Fluorophenyl)-2'-methoxypropiophenone is a chemical entity that has been the subject of various studies due to its potential applications in medicinal chemistry and material science. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been synthesized and analyzed, providing insights into the chemical behavior and properties that could be extrapolated to 3-(4-Fluorophenyl)-2'-methoxypropiophenone.

Synthesis Analysis

The synthesis of related compounds often involves palladium-catalyzed reactions, as seen in the multiple arylation of 2-hydroxy-2-methylpropiophenone with aryl bromides . Another method includes the O-methylation of hydroxybenzophenone derivatives followed by further functionalization, as demonstrated in the synthesis of a potential radioligand for the GABA receptor . These methods highlight the versatility of palladium catalysis and O-methylation in constructing complex molecules that include fluorophenyl and methoxypropiophenone units.

Molecular Structure Analysis

Structural and spectral elucidation of similar compounds has been performed using density functional theory and various spectroscopic techniques . X-ray crystallography has also been employed to determine the crystal structure of related molecules, revealing important dihedral angles and intermolecular interactions that stabilize the structure . These studies provide a foundation for understanding the molecular geometry and electronic properties of 3-(4-Fluorophenyl)-2'-methoxypropiophenone.

Chemical Reactions Analysis

The chemical reactivity of compounds with similar structural features has been explored through various reactions. For instance, the intramolecular cyclization of ortho-hydroxypropiophenones to form coumarins has been investigated, which involves the formation of new ring systems . Additionally, the synthesis of azetidinones from methoxyimino compounds demonstrates the potential for creating diverse heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through spectroscopy, crystallography, and theoretical calculations. Spectroscopic studies provide information on the vibrational frequencies and chemical shifts, which are crucial for understanding the electronic environment of the molecule . Crystallographic data reveal the presence of intermolecular hydrogen bonds and other non-covalent interactions that influence the solid-state structure . Density functional theory calculations offer insights into the HOMO-LUMO energy gap, molecular electrostatic potential, and other properties that are indicative of the molecule's reactivity and stability .

Scientific Research Applications

Proton Exchange Membranes in Fuel Cells

3-(4-Fluorophenyl)-2'-methoxypropiophenone derivatives have been utilized in the synthesis of sulfonated poly(arylene ether sulfone) copolymers. These materials exhibit promising properties as proton exchange membranes (PEMs) for fuel cell applications, with high proton conductivity essential for efficient energy conversion. The synthesis involves a conventional aromatic nucleophilic substitution reaction, with the methoxy group being a critical component in the polymer backbone, contributing to the material's overall performance (Kim, Robertson, & Guiver, 2008).

Antitumor Agents

Compounds structurally related to 3-(4-Fluorophenyl)-2'-methoxypropiophenone have been identified as potent inhibitors of the Met kinase superfamily, showing significant potential as antitumor agents. These compounds demonstrated complete tumor stasis in preclinical models, highlighting their therapeutic potential in cancer treatment. The chemical structure's specific substitutions have led to improved enzyme potency and selectivity, crucial for their efficacy and safety profile in clinical applications (Schroeder et al., 2009).

Synthesis of Fine Chemicals

The Friedel–Crafts acylation, utilizing compounds related to 3-(4-Fluorophenyl)-2'-methoxypropiophenone, has proven effective for synthesizing intermediates like 4-methoxypropiophenone. This method, facilitated by novel superacid catalysts, offers a high-yield, selective approach to producing key intermediates for fine chemicals and pharmaceuticals under solvent-free conditions, emphasizing the role of such compounds in facilitating green chemistry principles (Yadav & George, 2006).

Fluorescent Probes for Sensing Applications

Derivatives of 3-(4-Fluorophenyl)-2'-methoxypropiophenone have been applied in the design of fluorescent probes sensitive to pH changes and specific metal cations. These applications are particularly valuable in biological and environmental sensing, where accurate and selective detection of ions or pH changes is crucial. The unique properties of these compounds, including high sensitivity and selectivity, are attributed to the fluorophenol moiety's acidity, which plays a vital role in their fluorescence response (Tanaka et al., 2001).

Safety And Hazards

Safety data sheets for similar compounds indicate that they may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(4-fluorophenyl)-1-(2-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO2/c1-19-16-5-3-2-4-14(16)15(18)11-8-12-6-9-13(17)10-7-12/h2-7,9-10H,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDHNSSSAIDQKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644565
Record name 3-(4-Fluorophenyl)-1-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-2'-methoxypropiophenone

CAS RN

898767-91-4
Record name 3-(4-Fluorophenyl)-1-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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